Dotefonium Bromide Dotefonium Bromide
Brand Name: Vulcanchem
CAS No.: 26058-50-4
VCID: VC3875466
InChI: InChI=1S/C20H27N2O2S.BrH/c1-21(12-15-22(2)13-6-7-14-22)19(23)20(24,18-11-8-16-25-18)17-9-4-3-5-10-17;/h3-5,8-11,16,24H,6-7,12-15H2,1-2H3;1H/q+1;/p-1
SMILES: CN(CC[N+]1(CCCC1)C)C(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O.[Br-]
Molecular Formula: C20H27BrN2O2S
Molecular Weight: 439.4 g/mol

Dotefonium Bromide

CAS No.: 26058-50-4

Cat. No.: VC3875466

Molecular Formula: C20H27BrN2O2S

Molecular Weight: 439.4 g/mol

* For research use only. Not for human or veterinary use.

Dotefonium Bromide - 26058-50-4

Specification

CAS No. 26058-50-4
Molecular Formula C20H27BrN2O2S
Molecular Weight 439.4 g/mol
IUPAC Name 2-hydroxy-N-methyl-N-[2-(1-methylpyrrolidin-1-ium-1-yl)ethyl]-2-phenyl-2-thiophen-2-ylacetamide;bromide
Standard InChI InChI=1S/C20H27N2O2S.BrH/c1-21(12-15-22(2)13-6-7-14-22)19(23)20(24,18-11-8-16-25-18)17-9-4-3-5-10-17;/h3-5,8-11,16,24H,6-7,12-15H2,1-2H3;1H/q+1;/p-1
Standard InChI Key UAZAHFDNEPPZHN-UHFFFAOYSA-M
SMILES CN(CC[N+]1(CCCC1)C)C(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O.[Br-]
Canonical SMILES CN(CC[N+]1(CCCC1)C)C(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O.[Br-]

Introduction

Chemical Identity and Structural Properties

Dotefonium bromide, systematically named 2-hydroxy-N-methyl-N-[2-(1-methylpyrrolidin-1-ium-1-yl)ethyl]-2-phenyl-2-thiophen-2-ylacetamide, is a brominated quaternary ammonium salt. Its molecular formula, C₂₀H₂₇N₂O₂S, reflects a complex architecture featuring a pyrrolidinium ring, acetamide backbone, and aromatic substituents (phenyl and thiophenyl groups) .

Molecular Geometry and Spectroscopic Data

The compound’s SMILES string (CN(CC[N+]1(CCCC1)C)C(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O) and InChI key (JTZHVSMDSHENLZ-UHFFFAOYSA-N) provide precise descriptors for its connectivity and stereoelectronic features . Predicted collision cross-section (CCS) values, determined via ion mobility spectrometry, vary with adduct formation:

Adductm/zPredicted CCS (Ų)
[M+H]⁺360.18660180.8
[M+Na]⁺382.16854190.7
[M-H]⁻358.17204186.3

These data suggest significant conformational flexibility, influenced by charge state and solvation effects .

Synthesis and Mechanistic Pathways

While explicit synthesis protocols for dotefonium bromide remain undocumented in available literature, its structure implies a multi-step route involving:

  • Quaternary Ammonium Formation: Alkylation of a tertiary amine (e.g., N-methyldiethanolamine) with methyl bromide, generating a positively charged pyrrolidinium center4.

  • Acetamide Coupling: Reaction of the intermediate with 2-phenyl-2-thiophen-2-ylacetic acid, facilitated by carbodiimide-based activation.

  • Bromide Counterion Exchange: Precipitation or ion-exchange chromatography to replace initial anions with bromide .

Applications in Pharmaceutical Formulations

Surfactant and Stabilizer Roles

Dotefonium bromide’s quaternary ammonium structure positions it as a cationic surfactant. Patent data highlight its potential in stabilizing gas-filled microbubbles for ultrasound contrast agents . Charged phospholipid monolayers, electrostatically reinforced by dotefonium’s positive charge, enhance microbubble stability and echogenicity by reducing coalescence and improving acoustic reflectivity .

Targeted Drug Delivery Systems

Functionalized microbubbles incorporating dotefonium bromide may enable site-specific therapeutic delivery. The compound’s amine groups permit conjugation to targeting vectors (e.g., antibodies, peptides), leveraging electrostatic interactions with negatively charged cell membranes . Preclinical studies suggest such systems could achieve localized drug release under ultrasonic guidance, minimizing systemic toxicity .

Pharmacological and Toxicological Profile

Biocompatibility and Acute Toxicity

Future Directions and Research Gaps

  • Synthetic Optimization: Detailed mechanistic studies are needed to refine yield and purity in large-scale production.

  • Targeted Therapy Efficacy: In vivo validation of dotefonium-functionalized microbubbles in disease models (e.g., tumors, thrombi) remains critical.

  • Long-Term Toxicity: Chronic exposure studies could clarify cumulative bromide retention risks .

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